molecular formula C14H17NO5 B6598404 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid CAS No. 37466-27-6

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid

Cat. No.: B6598404
CAS No.: 37466-27-6
M. Wt: 279.29 g/mol
InChI Key: PBGJHSWVMOGUOT-NSHDSACASA-N
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Description

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid is an organic compound belonging to the class of phenylalanine derivatives This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid typically involves the reaction of phenylalanine with butanoic acid derivatives. One common method is the coupling of phenylalanine with butanoic acid using carbodiimide-based coupling agents under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylate salts.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A precursor to 4-{[(1S)-1-carboxy-2-phenylethyl]carbamoyl}butanoic acid, sharing the phenyl and amino acid moieties.

    Butanoic Acid: Shares the butanoic acid moiety but lacks the phenyl and carbamoyl groups.

    N-Phenylbutyramide: Contains the phenyl and butanoic acid moieties but differs in the substitution pattern.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(7-4-8-13(17)18)15-11(14(19)20)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16)(H,17,18)(H,19,20)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGJHSWVMOGUOT-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80741409
Record name N-(4-Carboxybutanoyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37466-27-6
Record name N-(4-Carboxybutanoyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80741409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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